YM155-d3 -

YM155-d3

Catalog Number: EVT-1505302
CAS Number:
Molecular Formula: C₂₀H₁₆D₃BrN₄O₃
Molecular Weight: 446.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

YM155-d3 is classified as an antineoplastic agent, specifically targeting survivin to induce cell death in various cancer types. It has been studied extensively in preclinical models and clinical trials for its efficacy against cancers such as diffuse large B-cell lymphoma and prostate carcinoma . The compound's ability to inhibit survivin expression leads to increased apoptosis and reduced tumor growth, making it a candidate for combination therapies with other anticancer agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of YM155-d3 involves several sophisticated chemical processes. One notable method is the continuous-flow synthesis technique, which allows for efficient production with high yields. In this method, the synthesis proceeds through a two-stage process that enhances the reaction conditions and minimizes by-products .

The synthetic route typically starts from readily available precursors, utilizing palladium-catalyzed reactions to facilitate the formation of key structural components. For instance, the reaction of enol-triflate compounds with organozinc reagents under specific conditions can yield the desired vitamin D analogues, including YM155-d3, with significant efficiency .

Molecular Structure Analysis

Structure and Data

YM155-d3 features a complex molecular structure characterized by a brominated naphthoquinone core. The compound's three-dimensional conformation is critical for its biological activity, particularly its interaction with survivin. Structural analysis using techniques such as X-ray crystallography and molecular docking has provided insights into how YM155-d3 binds to its target proteins, facilitating the suppression of survivin expression .

The molecular structure can be depicted as follows:

  • Molecular Formula: C15_{15}H13_{13}BrN2_{2}O
  • Molecular Weight: Approximately 305.18 g/mol
  • Key Functional Groups: Bromine atom, aromatic rings, and nitrogen-containing moieties.
Chemical Reactions Analysis

Reactions and Technical Details

YM155-d3 undergoes various chemical reactions that are critical for its pharmacological effects. One primary reaction involves the generation of reactive oxygen species (ROS), which play a pivotal role in mediating its cytotoxic effects on cancer cells. The production of ROS leads to oxidative stress within cells, triggering pathways that culminate in apoptosis or necrosis depending on the cellular context .

In addition to ROS generation, YM155-d3 has been shown to interact with several cellular pathways, including those involving cyclins and retinoblastoma proteins. These interactions can alter cell cycle progression and promote cell death in cancerous cells .

Mechanism of Action

Process and Data

The mechanism of action of YM155-d3 primarily revolves around its ability to suppress survivin expression. This suppression results in the activation of apoptotic pathways within cancer cells. Specifically, YM155-d3 induces changes in mitochondrial function leading to increased ROS production, which subsequently causes DNA damage and triggers cell death pathways .

Research indicates that YM155-d3 activates AMP-activated protein kinase (AMPK), which inhibits the mechanistic target of rapamycin complex 1 (mTORC1), further contributing to reduced protein synthesis necessary for cancer cell survival . The compound's ability to disrupt these critical survival pathways highlights its potential as an effective anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

YM155-d3 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stability may vary based on environmental conditions; proper storage conditions are essential to maintain efficacy.

Quantitative analyses have shown that the compound's activity can be influenced by factors such as pH and temperature, which are critical considerations for both laboratory studies and potential therapeutic applications.

Applications

Scientific Uses

YM155-d3 has been extensively studied for its potential applications in oncology. Its primary use is as a survivin suppressant, making it a valuable tool in cancer research aimed at understanding apoptotic mechanisms. Notable applications include:

  • Cancer Treatment: Investigated in clinical trials for treating various malignancies including lymphoma and prostate cancer.
  • Combination Therapies: Explored alongside other agents like STAT3 inhibitors to enhance therapeutic efficacy against resistant cancer types .
  • Research Tool: Utilized in laboratory settings to study apoptosis mechanisms and cellular responses to oxidative stress.
Introduction to YM155-d3: Structural and Functional Context

Chemical Characterization of YM155 and Deuterated Analogues

YM155 (sepantronium bromide) is a small-molecule imidazolium-based compound with the chemical name 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide. Its molecular formula is C20H19BrN4O3, with a molecular weight of 443.3 g/mol. The compound features a cationic imidazolium core linked to a naphthoquinone moiety and a pyrazinylmethyl substituent, contributing to its water solubility and bioavailability profile [1] [4]. The bromine counterion ensures stability and facilitates pharmaceutical formulation, typically administered via continuous intravenous infusion in clinical studies [4].

YM155-d3 represents a strategic deuterium-labeled analogue where three hydrogen atoms (–H) at specific metabolic sites are replaced with deuterium (–D), yielding a molecular formula of C20H16D3BrN4O3 and a molecular weight of 446.3 g/mol. This isotopic modification targets positions vulnerable to oxidative metabolism, particularly the methoxyethyl group (–OCH2CH3 → –OCD2CD3) and/or the methyl substituent on the imidazolium ring [3] [6]. Deuterium, a stable hydrogen isotope with twice the atomic mass, forms stronger carbon-deuterium (C–D) bonds (∼5–10 kcal/mol) compared to carbon-hydrogen (C–H) bonds. This difference induces a kinetic isotope effect (KIE) that can attenuate metabolic degradation rates without altering the compound's steric configuration or target binding affinity [3] [9].

Table 1: Comparative Chemical Properties of YM155 and YM155-d3

PropertyYM155YM155-d3
Molecular FormulaC₂₀H₁₉BrN₄O₃C₂₀H₁₆D₃BrN₄O₃
Molecular Weight (g/mol)443.3446.3
Core StructureImidazolium cation with naphthoquinone and pyrazinylmethyl groupsIdentical to YM155 with deuterium substitution at metabolically vulnerable sites
Key Isotopic ModificationNoneDeuteration of methoxyethyl/methyl groups
C–H Bond Energy (kcal/mol)∼100∼105–110 (C–D bonds)
Primary MechanismSurvivin suppressionIdentical mechanism with enhanced metabolic stability

Rationale for Deuterium Isotope Labeling in Pharmacokinetic Studies

Deuterium substitution leverages intrinsic kinetic isotope effects to modulate drug metabolism, particularly for compounds cleared via enzymatic pathways involving cytochrome P450 (CYP) or aldehyde oxidase (AOX). YM155 undergoes extensive hepatic metabolism, with O-demethylation identified as a primary clearance pathway. Replacing hydrogen with deuterium at these sites creates a higher energy barrier for rate-limiting hydrogen abstraction, thereby slowing enzymatic oxidation [3] [6]. Studies indicate deuterium substitution can generate significant in vitro isotope effects (KH/KD ∼7) when measured by metabolite formation, versus more modest effects (KH/KD ∼2) when assessed via substrate depletion. This discrepancy arises because substrate depletion reflects aggregate metabolic pathways, some of which may be isotope-insensitive [3] [6].

In vivo pharmacokinetic (PK) studies demonstrate that deuterated analogues achieve enhanced systemic exposure and prolonged half-lives. For instance, deuterated analogues of the CRF1 antagonist NVS-CRF38 showed a 2-fold reduction in clearance and a corresponding 1.7-fold increase in oral bioavailability in rats [6]. Similar principles apply to YM155-d3, where deuterium substitution aims to:

  • Attenuate First-Pass Metabolism: Slowing O-demethylation reduces hepatic extraction, increasing bioavailability [3].
  • Prolong Elimination Half-Life: Stronger C–D bonds decrease metabolic degradation rates, extending plasma residence time [6].
  • Minimize Metabolic Switching: Comprehensive metabolite profiling ensures deuteration does not shunt metabolism toward alternative, potentially toxic pathways [6] [9].

Table 2: Pharmacokinetic Parameters Influenced by Deuterium Substitution

ParameterImpact of DeuterationMechanistic Basis
Clearance (CL)Decreased by 30–50%Reduced rate of oxidative metabolism (CYP/AOX)
Half-life (t₁/₂)Increased by 1.5–2.0-foldSlower formation of O-demethylated metabolites
AUC (0–∞)Increased by 1.7–2.5-foldEnhanced systemic exposure due to reduced clearance
Metabolic StabilityImproved in vitro t₁/₂ in hepatocyte assaysKinetic isotope effect on bond cleavage energy
CssHigher steady-state concentrationsProlonged maintenance of therapeutic concentrations

Survivin Suppression as a Core Mechanism of Action

YM155 and its deuterated analogue YM155-d3 function primarily as suppressors of survivin (BIRC5), a member of the inhibitor of apoptosis (IAP) protein family. Survivin is overexpressed in >90% of human malignancies but is undetectable in most differentiated adult tissues. It regulates cell division by stabilizing mitotic spindles and inhibits apoptosis by binding to pro-apoptotic effectors like SMAC/DIABLO and caspases [1] [8]. YM155 suppresses survivin at nanomolar concentrations (IC50 ∼0.1–10 nM) through transcriptional and post-transcriptional mechanisms:

  • Transcriptional Inhibition: YM155 disrupts Sp1-DNA interactions within the survivin core promoter, suppressing its transactivation [8].
  • Post-Translational Effects: YM155 activates AMP-activated protein kinase (AMPK), leading to phosphorylation of Raptor at Ser792. This inhibits mTORC1 activity, suppressing cap-dependent translation of survivin mRNA [7].
  • Synergistic Apoptosis Induction: Survivin downregulation promotes caspase activation and mitochondrial apoptosis. YM155 enhances cytochrome c and SMAC/DIABLO release while reducing pro-survival proteins Mcl-1 and Bcl-xL [5] [10].

Deuterium labeling does not alter this core mechanism, as confirmed by identical in vitro potency in survivin suppression assays between YM155 and YM155-d3 [3] [6]. Preclinical models demonstrate that survivin suppression by YM155 sensitizes tumor cells to conventional chemotherapy. For example, YM155 synergizes with docetaxel in non-small cell lung cancer (NSCLC) xenografts by reversing taxane-induced survivin upregulation, achieving near-complete tumor regression [2]. Similarly, in gastric cancer models, YM155 downregulates cancer stem cell (CSC) markers CD44, β-catenin, and c-Myc, impairing sphere formation and tumorigenicity [10]. These effects underscore survivin as a master regulator of tumor cell survival and a high-value therapeutic target.

Table 3: Molecular Targets and Functional Effects of YM155-mediated Survivin Suppression

TargetEffect of YM155Functional Consequence
Survivin (BIRC5)Transcriptional and translational suppressionMitotic disruption and caspase activation
Sp1-DNA ComplexDisrupted binding to survivin promoterReduced survivin transcription
AMPK/mTORC1 PathwayAMPK activation and mTORC1 inhibitionGlobal suppression of cap-dependent translation
SMAC/DIABLOReleased from mitochondria due to survivin lossCaspase-9 activation and apoptosis induction
Wnt/β-CateninDownregulation of β-catenin and CD44Inhibition of cancer stem cell expansion

Properties

Product Name

YM155-d3

Molecular Formula

C₂₀H₁₆D₃BrN₄O₃

Molecular Weight

446.31

Synonyms

4,9-Dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(2-pyrazinylmethyl)-1H-naphth[2,3-d]imidazolium Bromide-d3; Sepantronium Bromide-d3; YM 155-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.